N-(2-Hydroxyethyl)octanamide
Description
Contextualization within Fatty Acid Ethanolamide Research
N-(2-Hydroxyethyl)octanamide, also known as N-octanoylethanolamine, is structurally an N-acylethanolamine (NAE), a class of fatty acid amides. smolecule.comnih.gov NAEs are a family of endogenous lipid signaling molecules that are involved in a variety of physiological processes. jst.go.jp This class of compounds, which includes the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine), is characterized by a fatty acid linked to an ethanolamine (B43304) moiety via an amide bond. nih.gov
The biological activity of NAEs is terminated through enzymatic hydrolysis, primarily by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH catalyzes the breakdown of these lipids into their constituent fatty acid and ethanolamine, thereby ending their signaling function. nih.gov The study of this compound and its analogs provides insight into the substrate specificity of FAAH and the broader functions of the endocannabinoid system. nih.govdovepress.com This system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and their metabolic enzymes, is a crucial regulator of numerous physiological and pathological conditions, including pain, inflammation, and anxiety. nih.govdovepress.comsec.gov
Overview of Scientific Significance and Research Focus Areas
Research interest in this compound spans several key areas, from its fundamental chemical synthesis and characterization to its role as a substrate in enzymatic pathways.
Synthesis and Physicochemical Properties: The synthesis of this compound and other fatty acid alkanolamides has been explored through various methods. One notable approach is the non-catalytic amidation of palm fatty acid distillate with monoethanolamine under microwave irradiation, which has been shown to efficiently produce several N-(2-hydroxyethyl)alkanamides, including the octanamide (B1217078) derivative. rasayanjournal.co.inresearchgate.net Another established laboratory method involves the reaction of an acyl chloride, such as octanoyl chloride, with ethanolamine. jst.go.jpchemsrc.com
The physicochemical properties of this compound are foundational to understanding its behavior in both chemical and biological systems. Its structure, which contains a hydrophobic octanoyl tail and a hydrophilic hydroxyethyl (B10761427) headgroup, gives it amphiphilic characteristics. smolecule.com
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 7112-02-9 | nih.govfluorochem.co.uk |
| Molecular Formula | C10H21NO2 | nih.gov |
| Canonical SMILES | CCCCCCCC(=O)NCCO | nih.govfluorochem.co.uk |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 187.28 g/mol | nih.gov |
| XLogP3-AA | 1.9 | nih.gov |
| Hydrogen Bond Donor Count | 2 | smolecule.com |
| Hydrogen Bond Acceptor Count | 2 | smolecule.com |
Analytical Research: The identification and quantification of this compound in various matrices are crucial for research. Methodologies for its analysis include reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com For structural confirmation, gas chromatography-mass spectrometry (GC-MS) is a confirmatory technique used to identify its presence following synthesis. rasayanjournal.co.inresearchgate.net
Biochemical Research: A primary focus of research is the role of this compound as a substrate for Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a key enzyme that degrades a range of fatty acid amides, and understanding its interaction with various substrates is vital for designing inhibitors. nih.gov FAAH inhibitors are investigated as potential therapeutic agents because they can elevate the levels of endogenous signaling lipids like anandamide, which may offer analgesic, anti-inflammatory, and anxiolytic benefits without the side effects of direct cannabinoid receptor agonists. nih.govdovepress.com The study of how FAAH hydrolyzes simpler substrates like this compound helps to elucidate the enzyme's mechanism and specificity.
Furthermore, other NAEs are known ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. jst.go.jpnih.gov The activation of PPAR-α is linked to the regulation of lipid metabolism and energy homeostasis. While direct research on this compound's activity at PPAR-α is less documented, the study of its structural relatives like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) in this context provides a rationale for investigating its potential role. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)11-8-9-12/h12H,2-9H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSILMNFJLONLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867815 | |
| Record name | octanamide, n-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69227-24-3, 7112-02-9 | |
| Record name | Babassuamide monoethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | octanamide, n-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(2-hydroxyethyl)octanamide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxyethyl Octanamide
Established Synthetic Pathways for N-Acylethanolamines
Traditional methods for the synthesis of N-acylethanolamines, including N-(2-Hydroxyethyl)octanamide, primarily rely on amidation and acylation reactions. These pathways are well-documented and offer reliable routes to the target compound, with opportunities for optimization of reaction parameters.
Amidation Reactions from Fatty Acids and Ethanolamines
The direct condensation of octanoic acid with ethanolamine (B43304) is a common and straightforward approach to synthesize this compound. This reaction typically requires elevated temperatures to drive the dehydration process and can be performed with or without a catalyst. Boric acid is one such catalyst that has been shown to be effective in promoting the amidation of carboxylic acids. The proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate with boric acid, which then acts as the acylating agent. Upon reaction with the amine, the desired amide is formed, and the boric acid is regenerated.
Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), are capable of catalyzing the amidation reaction between fatty acids or their esters and ethanolamine. These biocatalytic reactions are often performed under milder conditions, reducing the likelihood of side reactions and yielding high-purity products. The enzymatic approach is particularly advantageous for the synthesis of NAEs containing sensitive functional groups.
| Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield |
| Octanoic Acid, Diethanolamine | Novozym 435 | Acetonitrile (B52724) | 6 hours | Complete Conversion |
| Lauric Acid, Diethanolamine | Novozym 435 | Acetonitrile | 6 hours | Complete Conversion |
| Decanoic Acid, Diethanolamine | Novozym 435 | Acetonitrile | 6 hours | Complete Conversion |
Acylation Routes and Reaction Optimization
Acylation of ethanolamine using an activated derivative of octanoic acid, such as octanoyl chloride, is another widely employed synthetic strategy. This method is generally faster and proceeds under milder conditions than direct amidation. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine group of ethanolamine, leading to the formation of the amide bond. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Novel Approaches in this compound Synthesis
In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for chemical synthesis. For this compound, microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods.
Non-Catalytic Synthesis under Microwave Irradiation
A notable advancement in the synthesis of this compound is the use of microwave irradiation in a non-catalytic, solvent-free system. This approach involves the direct reaction of a fatty acid source with monoethanolamine under microwave heating. The efficient and rapid heating provided by microwaves can significantly reduce reaction times and improve yields compared to conventional heating methods.
In one study, the non-catalytic synthesis of a mixture of fatty acid alkanolamides, including this compound, was achieved from palm fatty acid distillate and monoethanolamine under microwave irradiation. The reaction parameters, including the molar ratio of reactants, reaction time, and microwave power, were optimized to achieve a high conversion rate researchgate.net.
Comparative Analysis of Synthetic Efficiency and Yield
The choice of synthetic methodology for this compound depends on several factors, including the desired scale of production, purity requirements, and environmental considerations.
| Method | Reactants | Catalyst | Conditions | Reaction Time | Conversion/Yield |
| Conventional Heating | Palm Fatty Acid Distillate, Monoethanolamine | None | High Temperature | Several hours | Moderate |
| Enzymatic Synthesis | Fatty Acid, Ethanolamine | Lipase | Mild Temperature | 24-72 hours | High (up to 90%) |
| Microwave Irradiation | Palm Fatty Acid Distillate, Monoethanolamine | None | 100% Microwave Power | 18.5 minutes | 98.89% |
As the table above illustrates, microwave-assisted synthesis offers a significant advantage in terms of reaction time and conversion rate compared to conventional heating and even some enzymatic methods. The non-catalytic nature of the microwave method also simplifies the purification process by eliminating the need to remove a catalyst. However, enzymatic synthesis remains a valuable option for producing highly pure NAEs under very mild conditions.
Strategies for Functional Group Modification and Analog Synthesis
The biological activity of N-acylethanolamines can be modulated by modifying their chemical structure. The synthesis of analogs of this compound can be achieved by altering either the acyl chain or the ethanolamine headgroup.
Modification of the acyl chain can be accomplished by starting with different fatty acids in the synthetic pathways described above. For instance, using fatty acids with varying chain lengths, degrees of unsaturation, or branching would result in a diverse library of NAEs.
The ethanolamine headgroup can also be modified to explore structure-activity relationships. A study on N-palmitoylethanolamide (PEA), a related NAE, investigated the effects of substituting the hydroxyl group of the ethanolamine moiety. A variety of alkylated, aromatic, and halogenated amides were synthesized to assess their interaction with fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of NAEs. This research demonstrated that the hydroxyl group is not essential for interaction with FAAH, and that modifications to this part of the molecule can influence biological activity. These strategies can be directly applied to this compound to generate novel analogs with potentially altered pharmacological properties.
Design of this compound Derivatives for Specific Research Probes
Exploration of Chemoselective Derivatization
Detailed studies on the chemoselective derivatization of this compound are limited. However, based on its chemical structure, which contains a secondary amide and a primary hydroxyl group, several chemoselective strategies can be proposed. The primary hydroxyl group represents a key site for selective modification. It can undergo esterification or etherification reactions under conditions that would not affect the less reactive amide group. For instance, reaction with an acyl chloride or an alkyl halide in the presence of a non-nucleophilic base would selectively target the hydroxyl group.
Conversely, the secondary amide is less nucleophilic and generally less reactive. Modification at this position would require more forcing conditions or specific catalytic activation, which could potentially lead to side reactions at the hydroxyl group. Therefore, protection of the hydroxyl group, for example as a silyl (B83357) ether, might be necessary before attempting to modify the amide. Following the desired amide modification, the protecting group could then be selectively removed. The exploration of such chemoselective reactions is crucial for the synthesis of well-defined derivatives for use as research probes or for structure-activity relationship studies.
A notable synthetic methodology for this compound and related fatty acid alkanolamides involves the non-catalytic amidation of fatty acids or their esters with monoethanolamine under microwave irradiation. rasayanjournal.co.inresearchgate.net This approach offers a rapid and efficient route to the desired product.
Table 1: Synthetic Parameters for Microwave-Assisted Synthesis of this compound
| Parameter | Value |
| Reactants | Palm Fatty Acid Distillate (PFAD) and Monoethanolamine (MEA) |
| Molar Ratio (PFAD:MEA) | 1:1 |
| Reaction Time | 18.5 minutes |
| Microwave Power | 100% |
| Conversion Rate | 98.89% |
| Catalyst | None |
| Data sourced from a study on the non-catalytic synthesis of fatty acid alkanolamides. rasayanjournal.co.inresearchgate.net |
The formation of N-(2-hydroxyethyl)-octanamide in the product mixture has been confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) and gas chromatography-mass spectrometry (GC-MS). rasayanjournal.co.inresearchgate.net FT-IR spectroscopy shows the characteristic stretching vibrations of the C-N group and N-H group of the amide bond, while GC-MS confirms the molecular weight and fragmentation pattern of the compound. rasayanjournal.co.inresearchgate.net
Biological Activity and Mechanistic Elucidation of N 2 Hydroxyethyl Octanamide
Classification as an N-Acylethanolamine Lipid
N-(2-Hydroxyethyl)octanamide is structurally defined as the amide of octanoic acid and ethanolamine (B43304). nih.govunimi.it This places it within the broader class of N-acylethanolamines, which are lipid signaling molecules. wikipedia.orgoup.com These molecules are characterized by a fatty acid chain linked to an ethanolamine head group via an amide bond.
Endogenous Occurrence and Biosynthetic Pathways (Preclinical Focus)
N-acylethanolamines, including presumably this compound, are endogenous constituents of various tissues in both animals and plants. wustl.eduusp.broup.com Their synthesis is primarily understood to occur through a pathway involving the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). wikipedia.orgresearchgate.net This enzyme catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs), which are membrane phospholipids (B1166683), to generate NAEs. wikipedia.orgresearchgate.netacs.org The precursors for this compound synthesis are octanoic acid and ethanolamine. chemsrc.com
The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and ethanolamine, thereby terminating the signaling activity. wikipedia.org
Involvement in Lipid Metabolism and Signaling Cascades
As a class of bioactive lipids, NAEs are integral components of cellular signaling, influencing a range of physiological processes. oup.comwustl.edu Their signaling is often linked to the endocannabinoid system, a widespread neuromodulatory system. wikipedia.orgnih.gov
A study on malignant A375 melanoma cells treated with a ruthenium (II) complex demonstrated a significant decrease in the levels of this compound. nih.gov This finding suggests a potential role for this compound in the metabolic reprogramming of cancer cells.
| Cell Line | Treatment | Change in this compound Level |
| Malignant A375 Melanoma | Ruthenium (II) complex (GA113) | Decreased |
| Data from a study on the metabolic effects of a ruthenium complex on melanoma cells. nih.gov |
Interaction with Biological Systems and Molecular Targets
The biological effects of this compound are mediated through its interactions with various enzymes and receptor systems, which in turn modulate cellular signaling pathways.
Modulation of Enzymatic Activities (e.g., Phospholipase D)
As previously mentioned, the synthesis of NAEs is dependent on the activity of NAPE-PLD. wikipedia.orgresearchgate.net The regulation of this enzyme can, therefore, directly impact the levels of this compound and other NAEs. While direct modulation of other phospholipase D enzymes by this compound is not extensively documented, the intricate relationship within lipid signaling pathways suggests potential cross-talk.
Engagement with Receptor Systems (e.g., Cannabinoid Receptors)
Influence on Cellular Signaling Pathways
The interaction of NAEs with their molecular targets can lead to the modulation of various downstream cellular signaling pathways. For instance, the activation of cannabinoid receptors by NAEs can lead to the inhibition of adenylyl cyclase and the regulation of transcription factors. nih.gov Furthermore, the broader NAE signaling network has been shown to interact with other significant pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial for cell proliferation and survival. altex.org The observed decrease of this compound in treated cancer cells points towards its potential involvement in pathways that are critical for cancer cell metabolism and proliferation. nih.gov
Investigation of Antimicrobial Properties in Preclinical Models
The antimicrobial potential of this compound has been explored, primarily as a constituent of natural extracts. Research has identified this compound in fractions of Cordyceps militaris and Cordyceps sinensis extracts that exhibited antibacterial activities. nih.govsemanticscholar.orgnih.gov Specifically, extracts from C. sinensis demonstrated bactericidal effects against Escherichia coli and Salmonella typhi. nih.gov Similarly, certain fractions from C. militaris were effective at inhibiting the growth of bacteria such as Bacillus subtilis, Staphylococcus aureus, E. coli, and Proteus mirabilis. nih.govsemanticscholar.org However, the direct contribution of this compound to this antimicrobial action was not isolated from other compounds within the extracts.
In a separate analysis of Thompson atemoya seed oil, this compound was identified and noted for its potential larvicidal activity. scielo.br Further indirect associations come from studies where its formation alongside other alkanolamides coincided with enhanced anti-bacterial properties of essential oils. researchgate.net
Table 1: this compound in Extracts with Antimicrobial Activity
| Source Extract | Observed Antimicrobial Activity | Pathogens | Citation |
|---|---|---|---|
| Cordyceps sinensis | Bactericidal | Escherichia coli, Salmonella typhi | nih.gov |
| Cordyceps militaris | Antibacterial | Bacillus subtilis, Staphylococcus aureus, E. coli, P. mirabilis | nih.govsemanticscholar.org |
| Thompson atemoya Seed Oil | Larvicidal | Not Specified | scielo.br |
Cellular and Subcellular Effects
Impact on Membrane Dynamics and Lipid Bilayer Interactions
As an N-acylethanolamine (NAE), this compound possesses an amphiphilic structure, with both hydrophobic and hydrophilic characteristics that suggest a capacity for interaction with diverse cellular environments, particularly cell membranes. smolecule.com This is supported by data from the Human Metabolome Database, which lists its cellular locations as both "extracellular" and within the "membrane". nih.gov
The structure of this compound, featuring a fatty acid tail and a polar head group, is analogous to other lipid molecules known to integrate into and affect the lipid bilayer. The hydrophobic tail facilitates lipid solubility and interactions within the membrane, while the hydrophilic head can engage in interactions in aqueous environments. The broader class of NAEs is known to readily cross cell membranes and interact with membrane-bound proteins. mdpi.com Studies on structurally similar compounds, such as N,N-Bis(2-hydroxyethyl)decanamide, have shown that their molecular topology is crucial for membrane interactions and can lead to membrane destabilization and changes in permeability. smolecule.com These interactions are fundamental to understanding the compound's biological activity. smolecule.com
Alterations in Cellular Metabolome in Disease Models (e.g., Cancer Cells)
The impact of this compound on the cellular metabolome has been specifically documented in cancer cell models. In a metabolomics study using malignant A375 melanoma cells, treatment with a ruthenium-based anticancer complex (GA113) led to significant alterations in the levels of 33 metabolites. nih.gov Among these, the abundance of this compound was significantly decreased. nih.gov
The investigation, which used two-dimensional gas chromatography time-of-flight mass spectrometry (GCxGC-TOF/MS), identified a log2 fold change of -2.33 for this compound in the treated melanoma cells compared to untreated controls. nih.gov This downregulation was part of a larger metabolic reprogramming induced by the therapeutic agent. nih.govresearchgate.net The study's pathway analysis revealed that these metabolic shifts significantly affected critical pathways essential for cancer cell survival, including glutathione (B108866) metabolism, the citrate (B86180) cycle, and fatty acid synthesis. nih.gov The decrease in fatty acids and related compounds like this compound suggests a disruption of lipid metabolism, which is often relied upon by cancer cells to support rapid proliferation. nih.govresearchgate.net
Table 2: Change in this compound Level in A375 Melanoma Cells
| Cell Line | Treatment | Metabolite | Fold Change (log2) | p-value (FDR corrected) | VIP Score | Citation |
|---|---|---|---|---|---|---|
| A375 Melanoma | GA113 (Ruthenium Complex) | This compound | -2.33 | 0.014 | 1.76 | nih.gov |
Role in Cellular Homeostasis and Stress Responses
This compound is implicated in the maintenance of cellular homeostasis, a role typical of its chemical class, the N-acylethanolamines. mdpi.com Its involvement becomes particularly evident under conditions of cellular stress.
In the context of the A375 melanoma cell study, the observed decrease in this compound levels following treatment with an anticancer agent is part of a broader cellular response to induced stress. nih.gov The treatment was found to disrupt metabolic networks crucial for melanoma cell survival, including pathways that govern cellular redox homeostasis, such as glutathione and cysteine metabolism. nih.gov The metabolic reprogramming, including the alteration of this compound, reflects the cells' attempt to adapt to the metabolic and oxidative stress induced by the therapeutic compound. nih.gov This highlights a potential role for the compound within the complex network of metabolic pathways that cancer cells use to manage stress and support survival. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations of N 2 Hydroxyethyl Octanamide and Its Analogs
Elucidating the Influence of Alkyl Chain Length on Biological Function
The octanamide (B1217078) component of N-(2-Hydroxyethyl)octanamide features an eight-carbon saturated alkyl chain. The length and degree of saturation of this acyl chain are critical determinants of the biological activity for the broader class of N-acylethanolamines (NAEs). Research into the substrate selectivity of enzymes that metabolize NAEs, such as N-acylethanolamine acid amidase (NAAA), reveals a strong dependence on the fatty acyl chain length. nih.gov
Studies on various fatty acid ethanolamides (FAEs) have shown that a long, saturated alkyl chain is often beneficial for certain biological activities, including cytotoxic and antimicrobial effects. wikipedia.org In the context of enzymatic hydrolysis by NAAA, a clear relationship between chain length and catalytic efficiency has been established. For saturated FAEs, palmitoylethanolamide (B50096) (with a C16 acyl chain) is often the preferred substrate. nih.gov The catalytic efficiency of NAAA is significantly lower for NAEs with chains that are shorter or longer than this optimal length. tandfonline.com For instance, the relative reactivity of NAAA is markedly higher for palmitoylethanolamide (C16) compared to N-myristoylethanolamine (C14) and N-stearoylethanolamine (C18). nih.govtandfonline.com
This principle also extends to the design of inhibitors for enzymes like NAAA. In the development of certain β-lactone inhibitors, extending a removed phenyl ring's alkyl chain to seven or eight carbons led to a recovery and slight increase in inhibitory potency. nih.gov Similarly, for another class of inhibitors, increasing the carbon chain length of a lipophilic benzyl-terminated chain (Ph(CH₂)n) to n ≥ 4 enhanced NAAA inhibition, with the greatest effect observed at n=6. nih.govrsc.org
Table 1: Influence of Acyl Chain Length on NAE-related Biological Activity
| Compound Class | Modification | Observation |
|---|---|---|
| Saturated Fatty Acid Ethanolamides (NAEA Substrates) | Varied Acyl Chain Length (C12-C20) | Catalytic efficiency of NAAA is optimal for C16 (Palmitoylethanolamide), decreasing for shorter and longer chains. nih.govtandfonline.com |
| NAAA Inhibitors (β-lactone based) | Extension of alkyl chain | Potency recovered and increased with aliphatic chains of seven to eight carbons. nih.gov |
Impact of Amide and Hydroxyl Group Modifications on Target Affinity
The polar headgroup of this compound, consisting of the amide linkage and the terminal hydroxyl group, is fundamental to its chemical identity and biological interactions. Modifications to these functional groups can significantly alter the compound's affinity for its biological targets.
The amide bond is a key structural feature. Studies involving the design of NAAA inhibitors have shown that replacing a carbamate group with an amide linkage can lead to a significant increase in inhibitory potency, highlighting the importance of the amide moiety for target interaction. nih.gov Further investigations into the substrate selectivity of NAAA have explored the role of the amide and the adjacent ethanolamine (B43304) structure. In one study, the entire ethanolamine portion of palmitoylethanolamide (PEA) was replaced to create a primary amide (palmitamide) and a secondary amide (N-methylpalmitamide). tandfonline.com Both modifications resulted in a drastic reduction in the catalytic efficiency (Vmax/Km) of NAAA compared to PEA, indicating that the N-(2-hydroxyethyl) group is critical for optimal substrate recognition and hydrolysis by this enzyme. tandfonline.com
Compared to the strict requirements for the acyl chain, there appears to be a wider tolerance for modifications of the polar headgroup. tandfonline.com This suggests that while the ethanolamine moiety is important, some changes can be accommodated without completely abolishing activity. For instance, research on the cytotoxic and antimicrobial activity of various fatty alkanolamides found that the number of hydroxyl groups on the alkanolamine residue had only a minor contribution to the observed activity. wikipedia.org However, the hydroxyl group is thought to participate in hydrogen bonding interactions within receptor binding pockets, and its removal or modification could alter binding affinity and specificity for other targets.
Rational Design of this compound Derivatives for Enhanced Potency
Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the SAR of a lead molecule. For NAEs like this compound, this process aims to create derivatives with improved potency, selectivity, and stability. A primary strategy involves modifying the structure of a natural substrate, such as palmitoylethanolamide (PEA), a close analog of this compound, to develop enzyme inhibitors. nih.gov
One successful approach has been the modification of the acyl chain and terminal lipophilic groups. For example, in a series of pyrrolidine amide-based NAAA inhibitors, replacing the original palmitoyl chain with structures containing a terminal phenyl group was explored. nih.gov Further SAR studies on these derivatives revealed that small, lipophilic substituents on the phenyl ring were preferable for optimal potency. nih.gov The nature of the linker connecting the terminal ring to the core amide structure was also found to be critical. Introducing conformationally flexible linkers tended to increase inhibitory potency, whereas more rigid, conformationally restricted linkers could improve selectivity against other enzymes like fatty acid amide hydrolase (FAAH). nih.govnih.gov
Another rational design strategy focuses on introducing chemical groups known to react with key residues in an enzyme's active site. For cysteine hydrolases like NAAA, this involves incorporating "cysteine warheads" into the molecular structure to achieve potent inhibition. nih.gov By systematically altering different parts of the lead molecule—the acyl chain, the linker, and the terminal group—and evaluating the biological activity of each new analog, researchers can build a comprehensive SAR model to guide the synthesis of derivatives with enhanced therapeutic potential. nih.govrsc.org
Computational Chemistry and In Silico Docking Studies for Receptor Interactions
Computational chemistry and in silico molecular docking provide powerful tools to visualize and predict how this compound and its analogs interact with their biological targets at a molecular level. These methods complement experimental SAR studies by offering insights into the specific binding modes and intermolecular forces that govern target affinity and selectivity.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For instance, docking studies of a potent pyrrolidine-based NAAA inhibitor revealed that the compound fits into the catalytic pocket, where it interacts with key amino acid residues. rsc.org Specifically, the analysis suggested an interaction with Asparagine 209, which flanks the catalytic pocket, thereby blocking the entrance for the natural substrate, PEA. nih.govresearchgate.net This computational prediction was subsequently supported by mutagenesis studies, confirming the importance of this residue. nih.govresearchgate.net
Molecular dynamics (MD) simulations can further refine these models by showing how the ligand-receptor complex behaves over time. MD studies have been used to assess the stability of enzyme-substrate complexes, helping to explain the observed SAR. tandfonline.com For example, simulations can reveal that more potent analogs form more stable and enduring interactions with the target protein. In the broader context of NAEs, computational approaches have been used to explore the binding of anandamide (B1667382) to the cannabinoid CB1 receptor. These simulations highlighted that the molecule favors binding within a hydrophobic channel of the receptor, emphasizing the crucial role of hydrophobic interactions for this class of lipids. Such in silico analyses are invaluable for understanding the structural basis of biological activity and for guiding the rational design of new, more effective NAE derivatives.
Advanced Analytical Approaches for Characterization and Quantification in Research
Spectroscopic Confirmation of N-(2-Hydroxyethyl)octanamide Structure
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to its amide and hydroxyl functionalities.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | ~3400 (Broad) |
| N-H (Amide) | Stretching | ~3300 (Broad) |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C=O (Amide I) | Stretching | ~1640 |
| N-H Bend, C-N Stretch (Amide II) | Bending, Stretching | ~1550 |
| C-O (Alcohol) | Stretching | ~1050 |
Data is inferred from spectra of analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart in a predictable manner, yielding fragments whose mass-to-charge ratios (m/z) are detected.
Predicted mass spectrometry data for this compound (C₁₀H₂₁NO₂) indicates a monoisotopic mass of 187.15723 Da. uni.lu The fragmentation pattern would be expected to show characteristic losses. For example, the loss of a water molecule from the hydroxyl group or cleavage at the amide bond are common fragmentation pathways.
Experimental LC-MS data for the related compound, N,N-Bis(2-hydroxyethyl)octanamide, shows a prominent peak for the protonated molecule [M+H]⁺ and other fragments that help to confirm its structure. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 188.16451 |
| [M+Na]⁺ | 210.14645 |
| [M-H]⁻ | 186.14995 |
| [M+NH₄]⁺ | 205.19105 |
| [M+K]⁺ | 226.12039 |
| [M+H-H₂O]⁺ | 170.15449 |
Source: PubChemLite. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the alkyl chain, the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, and the protons of the N-H and O-H groups. Predicted ¹H NMR data for the structurally similar N-(2-Hydroxyethyl)ethylenediamine shows distinct chemical shifts for the protons on the ethylenediamine (B42938) backbone. hmdb.ca
¹³C NMR: This technique provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the amide, the carbons of the hydroxyethyl (B10761427) group, and the carbons of the octyl chain.
While specific experimental NMR data for this compound is not available in the searched literature, spectra for related compounds such as N,N'-Bis(2-hydroxyethyl)oxamide are available and can provide an indication of the expected chemical shifts for the hydroxyethyl group. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for N,N-Bis(2-hydroxyethyl)octanamide
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~175 |
| CH₂-N | ~50 |
| CH₂-OH | ~60 |
| Alkyl Chain | 14-40 |
Note: This data is for a related compound and serves as an estimation. Source: Inferred from typical values and data for related structures. nih.gov
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile compounds in complex samples. For the analysis of this compound, the compound would first be separated from other components in the gas phase based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is identified based on its mass spectrum.
Experimental GC-MS data for the related compound N-Stearoylethanolamine shows a specific Kovats retention index, which is a standardized measure of retention time. nih.gov For N,N-Bis(2-hydroxyethyl)octanamide, a Kovats retention index of 2024.4 on a semi-standard non-polar column has been reported. nih.gov
Table 4: GC-MS Data for a Related Compound (N,N-Bis(2-hydroxyethyl)octanamide)
| Parameter | Value |
| NIST Number | 414774 |
| Library | Main library |
| m/z Top Peak | 74 |
| m/z 2nd Highest | 57 |
| m/z 3rd Highest | 114 |
Source: PubChem. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of non-volatile or thermally unstable compounds like this compound. The separation is based on the compound's differential partitioning between a liquid mobile phase and a solid stationary phase.
Reverse-phase HPLC methods are commonly employed for the analysis of similar amide compounds. For instance, a method for the separation of N,N-bis(2-hydroxyethyl)-p-phenylenediamine uses a C18 column with a mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer, and detection is achieved using a UV detector at 210 nm. A similar approach could be adapted for this compound. The retention time of the compound would be a key parameter for its identification and quantification.
Table 5: Illustrative HPLC Parameters for the Analysis of Related Amides
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV or Mass Spectrometer |
| Injection Volume | 5-20 µL |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Application in Metabolomics Studies for Compound Profiling
Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state of a cell or organism. Within this field, the profiling of specific lipid mediators like this compound, also known as N-octanoylethanolamine (OEA), has gained significant attention. This is due to its role as a bioactive lipid amide involved in the regulation of energy homeostasis and inflammation. Advanced analytical techniques are crucial for accurately identifying and quantifying this compound and related compounds in complex biological matrices, thereby enabling a deeper understanding of its physiological and pathological roles.
The primary analytical platform for the quantitative profiling of this compound in metabolomics research is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity, which are essential for detecting the typically low endogenous concentrations of this and other N-acylethanolamines (NAEs) in biological samples such as plasma, cerebrospinal fluid (CSF), and various tissues. nih.govnih.gov Sample preparation commonly involves a liquid-liquid extraction or solid-phase extraction step to isolate the lipids from the more complex matrix and remove interfering substances. nih.gov
In metabolomics studies, it is often not only the absolute concentration of this compound that is of interest, but also its concentration relative to other related NAEs. nih.gov Profiling a panel of these compounds can provide a more comprehensive picture of the state of the endocannabinoid system and related signaling pathways. For instance, research has focused on the ratios between different NAEs, such as the ratio of N-palmitoylethanolamide (PEA) to N-arachidonoylethanolamine (anandamide, AEA), or OEA to AEA, as these may serve as more robust biomarkers for certain conditions than the levels of a single compound alone. nih.gov
A significant finding in the metabolomic profiling of NAEs is the presence of both free and esterified forms in circulation. nih.gov Studies have revealed that NAEs can be esterified to other lipids, creating a circulating reservoir that can be up to 60 times higher than the free, active form. nih.gov This discovery has important implications for understanding the bioavailability and regulation of this compound and underscores the need for analytical methods that can differentiate and quantify both pools.
Metabolomics studies investigating the role of this compound have provided valuable insights into metabolic disorders. For example, comprehensive profiling of plasma NAEs in large human cohorts has been conducted to investigate their association with obesity and related metabolic dysfunctions. nih.gov These studies have quantified baseline levels of this compound and other NAEs in individuals with varying body mass indexes (BMIs) and metabolic health statuses.
Below is a data table summarizing findings from a study that profiled plasma N-acylethanolamine levels in a cohort of adult men and women, stratified by body mass index.
| Compound | Subject Group | Mean Plasma Concentration (pmol/mL) | Standard Deviation (pmol/mL) |
|---|---|---|---|
| This compound (OEA) | Normal Weight (BMI 18.5-24.9 kg/m²) | 1.54 | 0.80 |
| Overweight (BMI 25.0-29.9 kg/m²) | 1.69 | 0.89 | |
| Obese (BMI ≥ 30.0 kg/m²) | 1.88 | 1.07 | |
| N-Palmitoylethanolamide (PEA) | Normal Weight (BMI 18.5-24.9 kg/m²) | 1.09 | 0.51 |
| Overweight (BMI 25.0-29.9 kg/m²) | 1.24 | 0.57 | |
| Obese (BMI ≥ 30.0 kg/m²) | 1.38 | 0.66 | |
| N-Arachidonoylethanolamine (AEA) | Normal Weight (BMI 18.5-24.9 kg/m²) | 0.32 | 0.14 |
| Overweight (BMI 25.0-29.9 kg/m²) | 0.36 | 0.15 | |
| Obese (BMI ≥ 30.0 kg/m²) | 0.40 | 0.17 |
The findings from such metabolomics studies indicate that plasma levels of this compound, along with other NAEs, tend to be higher in individuals with a higher BMI. nih.gov This has led to further research into the potential of these molecules as biomarkers for metabolic health and as targets for therapeutic intervention. The ability to accurately profile these compounds using advanced analytical techniques is fundamental to advancing our understanding of their role in human health and disease.
Preclinical Investigations and Mechanistic Therapeutic Potential
Exploration in In Vitro Disease Models
The therapeutic potential of the chemical compound N-(2-Hydroxyethyl)octanamide, also known as N-octanoylethanolamine, has been explored in various in vitro models to assess its bioactivity and effects on cellular processes relevant to a range of pathologies. As a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides, its activity is often considered in the context of related, more extensively studied NAEs like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).
Assessment of Bioactivity in Cellular Assays (e.g., Enzyme Activity Modulation)
The primary enzymatic regulation of NAEs involves their synthesis and degradation. A key enzyme in the degradation of this compound and other NAEs is Fatty Acid Amide Hydrolase (FAAH). The inhibition of FAAH is a significant area of research, as it leads to an increase in the endogenous levels of NAEs, thereby enhancing their biological effects. While specific kinetic data for this compound as a FAAH inhibitor is not extensively documented in publicly available research, studies on related compounds provide a framework for its potential activity. For instance, isoflavonoids have been identified as competitive inhibitors of FAAH, with genistein (B1671435) showing potent inhibition. nih.gov The inhibition of FAAH by various compounds has been quantified using fluorescence-based screening assays. nih.gov
Another crucial enzyme in the NAE metabolic pathway is the N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA, particularly in macrophages, suppresses the degradation of NAEs like PEA and OEA, leading to anti-inflammatory effects. nih.gov The inhibitor ARN077 has been shown to be a potent and selective inhibitor of human NAAA with an IC₅₀ of approximately 7 nM. nih.gov It is plausible that this compound levels and activity are also influenced by NAAA, although direct inhibitory or substrate activity of this compound on this enzyme requires further specific investigation.
Table 1: Representative Enzyme Inhibition Data for NAE-modulating Compounds This table presents data for compounds known to modulate NAE pathways, providing a comparative context for the potential bioactivity of this compound.
| Compound/Inhibitor | Target Enzyme | Assay Type | IC₅₀/Activity | Source |
| Genistein | FAAH | In vitro fluorescence assay | Potent inhibitor | nih.gov |
| ARN077 | NAAA | In vitro assay | ~7 nM | nih.gov |
Note: IC₅₀ represents the half-maximal inhibitory concentration.
Effects on Cellular Processes Relevant to Pathophysiology (e.g., Inflammation, Cell Signaling)
This compound and its fellow NAEs are recognized for their modulatory effects on cellular processes, most notably inflammation. The anti-inflammatory properties of NAEs are often investigated in cellular models of inflammation, such as the use of RAW 264.7 macrophage-like cells stimulated with lipopolysaccharide (LPS). nih.govmdpi.com In such models, the efficacy of an anti-inflammatory agent is assessed by its ability to reduce the production of pro-inflammatory mediators.
Key inflammatory markers that are often measured include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). nih.govmdpi.com For instance, a diamine-PEGylated derivative of oleanolic acid demonstrated a dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 cells, with over 75% inhibition at a concentration of 1 µg/mL. nih.gov Furthermore, this compound was shown to inhibit the expression of TNF-α, IL-1β, iNOS, and COX-2. nih.gov
The underlying mechanism for these anti-inflammatory effects often involves the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. nih.govnih.gov In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. youtube.comyoutube.com Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. youtube.comyoutube.com The inhibition of IκBα phosphorylation is a key indicator of anti-inflammatory activity, as demonstrated by the aforementioned oleanolic acid derivative. nih.gov FAAH inhibition has also been shown to reduce the activation of the NF-κB pathway in models of lung injury. mdpi.com Given that NAEs like PEA exert their anti-inflammatory effects through PPAR-α, it is highly probable that this compound may also engage this pathway to mitigate inflammatory responses. nih.gov
Studies in In Vivo (Non-Human) Models
The therapeutic potential of this compound, inferred from the broader class of N-acylethanolamines, has been substantiated through various in vivo studies in non-human models, particularly in the contexts of pain and neuroprotection.
Pharmacological Characterization in Animal Models (e.g., Pain, Neuroprotection)
Animal models of pain are crucial for evaluating the analgesic properties of new compounds. mdpi.com Common models include those of inflammatory pain and neuropathic pain. nih.gov For inflammatory pain, irritants like carrageenan or formalin are injected into the paw of a rodent, leading to measurable signs of pain such as hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus). nih.govnih.govplos.org
Studies on NAAA inhibitors have demonstrated significant analgesic effects in such models. For example, topical administration of the NAAA inhibitor ARN077 attenuated heat hyperalgesia and mechanical allodynia in mice following carrageenan injection. nih.govnih.gov This effect was also observed in a model of UVB radiation-induced hyperalgesia in rats. nih.govnih.gov Crucially, these analgesic effects were shown to be dependent on Peroxisome Proliferator-Activated Receptor-α (PPAR-α), as they were absent in PPAR-α deficient mice and blocked by a PPAR-α antagonist. nih.govnih.gov Similarly, in a model of neuropathic pain induced by sciatic nerve ligation, ARN077 also reduced hyperalgesia and allodynia. nih.govnih.gov These findings strongly suggest that by preventing the breakdown of endogenous NAEs, their analgesic actions through PPAR-α are enhanced.
In the realm of neuroprotection, NAEs like PEA have shown promise. In models of β-amyloid-induced neurotoxicity, PEA was found to protect neurons and reduce astrocyte activation, an effect also mediated by PPAR-α. nih.gov Furthermore, the activation of GPR55, another potential target for NAEs, has been shown to be neuroprotective for hippocampal neurogenesis in the face of chronic systemic inflammation. nih.gov While direct evidence for this compound in these specific neuroprotection models is pending, the established roles of related NAEs and their targets provide a strong rationale for its potential efficacy.
Table 2: Representative Analgesic Effects of NAE Pathway Modulation in Rodent Models This table summarizes findings on the modulation of NAE pathways in established animal models of pain, indicating the potential for this compound to exhibit similar properties.
| Model | Treatment | Effect | Mechanism | Source |
| Carrageenan-induced hyperalgesia (mouse) | Topical ARN077 (NAAA inhibitor) | Attenuation of heat hyperalgesia and mechanical allodynia | PPAR-α dependent | nih.govnih.gov |
| UVB-induced hyperalgesia (rat) | Topical ARN077 (NAAA inhibitor) | Reversal of allodynia | PPAR-α dependent | nih.govnih.gov |
| Sciatic nerve ligation (mouse) | Topical ARN077 (NAAA inhibitor) | Attenuation of heat hyperalgesia and mechanical allodynia | PPAR-α dependent | nih.govnih.gov |
| Formalin-induced neuropathic-like behavior (mouse) | Palmitoylethanolamide (PEA) | Reduction of pain behavior | Modulation of spinal glial/microglial phenotype | mdpi.com |
Investigations into Specific Organ Systems and Biological Pathways
The actions of this compound and other NAEs extend to various organ systems and biological pathways. In the context of the nervous system, inhibition of FAAH, the enzyme that degrades NAEs including anandamide (B1667382), has been shown to influence the rewarding effects of nicotine (B1678760) by modulating dopamine (B1211576) release in the nucleus accumbens. nih.gov This effect is thought to be mediated by both cannabinoid receptors and PPAR-α. nih.gov
In the immune system, activation of GPR55, a receptor for some NAEs, can have both pro- and anti-inflammatory effects depending on the cell type and context. nih.gov For instance, GPR55 activation has been linked to increased neutrophil chemotaxis and pro-inflammatory cytokine release from monocytes and natural killer cells. nih.gov
In the context of metabolic health, PPAR-α, a key target for many NAEs, is a critical regulator of hepatic lipid metabolism. nih.gov Activation of PPAR-α induces the expression of genes involved in fatty acid oxidation. nih.govnih.gov This highlights a potential role for this compound in modulating liver function and lipid homeostasis.
Mechanistic Insights into Potential Therapeutic Targets
The therapeutic effects of this compound are believed to be mediated through its interaction with several key molecular targets, largely extrapolated from the study of other N-acylethanolamines.
The most well-established target for the anti-inflammatory and analgesic actions of NAEs like PEA and OEA is the Peroxisome Proliferator-Activated Receptor-α (PPAR-α) . nih.govnih.govnih.gov PPAR-α is a nuclear receptor that, upon activation, regulates the transcription of genes involved in lipid metabolism and inflammation. nih.govnih.gov The ability of NAAA inhibitors to reduce inflammatory pain via a PPAR-α-dependent mechanism underscores the importance of this target. nih.govnih.gov
Another significant target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation. nih.govnih.gov Some NAEs, including anandamide, are known to be endogenous agonists of TRPV1. nih.gov The activation of TRPV1 by agonists can lead to a desensitization of the channel, which contributes to an analgesic effect. nih.gov
The G protein-coupled receptor 55 (GPR55) is another receptor that is activated by certain NAEs and is considered a candidate cannabinoid receptor. nih.gov GPR55 signaling has been implicated in both inflammatory processes and the regulation of cell proliferation and apoptosis in cancer cells. nih.govnih.gov Its activation has also been shown to have neuroprotective effects on hippocampal neurogenesis during inflammation. nih.gov
Finally, the enzymes responsible for the metabolism of this compound, namely Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) , are themselves critical therapeutic targets. nih.govnih.govnih.gov By inhibiting these enzymes, the levels of endogenous NAEs are increased, leading to enhanced activation of their respective receptors and a potentiation of their therapeutic effects. nih.govnih.govnih.gov
Identification of Novel Molecular Pathways Affected by this compound
Preclinical research specifically delineating the molecular pathways affected by this compound is limited in the public domain. However, based on its structural classification as an N-acylethanolamine, its potential interactions can be inferred from the known targets of this compound class. nih.govnih.gov NAEs are recognized as modulators of the endocannabinoid system and other related signaling pathways. wikipedia.orgmdpi.com
The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov Inhibition of FAAH leads to an increase in the endogenous levels of NAEs, thereby enhancing their signaling. While specific studies on this compound's interaction with FAAH are not extensively detailed, it is a potential pathway of interest.
Another significant molecular target for some NAEs is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation. nih.govnih.gov Activation of PPARα by certain NAEs leads to downstream transcriptional changes. Whether this compound acts as a ligand for PPARα is a subject for further investigation.
The G protein-coupled receptor 55 (GPR55) has also been identified as a receptor for various cannabinoid and endocannabinoid-like molecules, though specific interactions with this compound have not been explicitly documented in preclinical models. nih.gov
Table 1: Potential Molecular Pathways for this compound Based on its Chemical Class
| Molecular Target | Class of Target | Potential Effect of Interaction |
| Fatty Acid Amide Hydrolase (FAAH) | Enzyme (Hydrolase) | Inhibition of FAAH could increase endogenous levels of this compound and other NAEs. nih.govnih.gov |
| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Nuclear Receptor | Activation could influence lipid metabolism and inflammatory pathways. nih.govnih.govfrontiersin.org |
| G protein-coupled receptor 55 (GPR55) | G protein-coupled receptor (GPCR) | Interaction could modulate various cellular signaling cascades. nih.gov |
This table is based on the general activities of the N-acylethanolamine class of compounds, as specific preclinical data for this compound is not widely available.
Contribution to the Understanding of Disease Mechanisms
Direct preclinical studies detailing the contribution of this compound to the understanding of specific disease mechanisms are currently scarce. The therapeutic potential of modulating NAE levels is an active area of research for various conditions. nih.gov By studying compounds like this compound, researchers may gain a more nuanced understanding of the roles different NAEs play in health and disease.
Given that other NAEs have been investigated for their roles in inflammation, pain, and neuroprotection, it is hypothesized that this compound may also have relevance in these areas. wikipedia.orgnih.gov For instance, the anti-inflammatory and analgesic effects of some NAEs are well-documented and are often linked to their interaction with PPARα and the endocannabinoid system. nih.govnih.gov
Future preclinical investigations in relevant animal models of inflammatory diseases, neuropathic pain, or neurodegenerative disorders would be necessary to elucidate the specific contributions of this compound to the mechanisms of these conditions. Such studies would help to differentiate its specific effects from those of other more extensively studied NAEs like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).
Table 2: Potential Areas of Investigation for Disease Mechanism Understanding
| Disease Area | Potential Mechanism of Action | Rationale based on NAE Class |
| Inflammatory Conditions | Modulation of inflammatory pathways via PPARα activation or other receptors. nih.govnih.gov | NAEs are known to possess anti-inflammatory properties. nih.gov |
| Neuropathic Pain | Regulation of pain signaling pathways, potentially through cannabinoid receptors or FAAH inhibition. nih.gov | The endocannabinoid system is a key target for pain management. |
| Metabolic Disorders | Influence on lipid metabolism and energy homeostasis through PPARα activation. nih.govfrontiersin.org | Certain NAEs are recognized as regulators of metabolic processes. nih.gov |
This table outlines potential areas for future preclinical research based on the known functions of the broader N-acylethanolamine family, pending specific studies on this compound.
Emerging Research Trajectories and Interdisciplinary Perspectives
Discovery of Novel Biological Roles and Physiological Functions
N-acylethanolamines are a class of lipid mediators that play crucial roles in a variety of physiological processes, including inflammation, pain, and energy metabolism. nih.gov The biological activity of NAEs is largely determined by the nature of their fatty acyl group. nih.gov While direct studies on N-(2-Hydroxyethyl)octanamide are limited, its structural similarity to other well-characterized NAEs suggests it may possess important biological functions.
Research into related saturated NAEs, such as N-stearoylethanolamine, has revealed potent anti-inflammatory properties. nih.gov This suggests that this compound could also play a role in modulating inflammatory responses. The signaling actions of NAEs are mediated through various receptors, including cannabinoid receptors (CB1 and CB2), transient receptor potential vanilloid type 1 (TRPV1), and peroxisome proliferator-activated receptors (PPARs). nih.gov Future investigations are likely to explore the interaction of this compound with these and other receptors to elucidate its specific signaling pathways and physiological effects.
The metabolism of NAEs is a key determinant of their biological activity. These lipids are synthesized on demand from membrane phospholipids (B1166683) and their actions are terminated by enzymatic hydrolysis. nih.gov The primary enzymes responsible for NAE degradation are fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). nih.govnih.gov FAAH is known to hydrolyze a broad range of NAEs, while NAAA shows a preference for saturated and monounsaturated NAEs. nih.gov Understanding the interaction of this compound with these enzymes is a critical area of future research. Inhibition of FAAH and NAAA has been shown to potentiate the endogenous effects of NAEs, offering a promising therapeutic strategy for various conditions. nih.govnih.gov
Integration with Multi-Omics Technologies for Systems-Level Understanding
The advent of multi-omics technologies provides a powerful platform for a comprehensive, systems-level understanding of the roles of this compound.
Lipidomics: Targeted and untargeted lipidomics approaches, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS), are essential for the quantitative analysis of this compound and other NAEs in biological samples. nih.govqut.edu.au These techniques allow for the precise measurement of endogenous levels of these lipids in various tissues and disease states, providing insights into their regulation and function. nih.govnih.govresearchgate.netresearchgate.net For instance, lipidomic analysis can reveal changes in this compound levels in response to inflammatory stimuli or in pathological conditions, pointing towards its potential role in these processes. lipidmaps.org
Proteomics: N-terminal proteomics can be employed to identify the protein networks that are influenced by this compound signaling. This technique can reveal changes in protein expression and post-translational modifications that occur downstream of receptor activation by this lipid mediator.
Metabolomics: Untargeted metabolomics studies can provide a broad overview of the metabolic changes induced by this compound. nih.gov By analyzing the global metabolic profile of cells or tissues treated with this compound, researchers can identify novel metabolic pathways and biological functions that are modulated by this NAE.
The integration of these multi-omics datasets will be crucial for constructing a comprehensive picture of the biological significance of this compound, from its synthesis and degradation to its downstream effects on cellular function.
Advancements in Targeted Synthesis for Bio-orthogonal Applications
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. chomixbio.com This powerful technology allows for the precise labeling and tracking of biomolecules in their natural environment. The development of bio-orthogonal probes for this compound is a key area of future research that will enable a deeper understanding of its localization, trafficking, and interactions within the cell.
The synthesis of a "clickable" version of this compound, for example, by incorporating a terminal alkyne or azide (B81097) group, would allow for its visualization and pull-down from complex biological mixtures. nih.gov This could be achieved through established methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov Such probes would be invaluable for identifying the specific cell types that produce and respond to this compound, as well as for identifying its protein binding partners.
Furthermore, the development of activity-based probes (ABPs) for the enzymes that metabolize this compound, such as FAAH and NAAA, is another important research direction. nih.gov These probes can be used to profile the activity of these enzymes in different tissues and disease models, providing crucial information for the development of targeted therapeutics.
Future Directions in Preclinical Drug Discovery Research
The emerging understanding of the biological roles of NAEs has opened up new avenues for preclinical drug discovery. The modulation of endogenous this compound levels through the inhibition of its degrading enzymes, FAAH and NAAA, represents a particularly promising therapeutic strategy.
Inhibitors of FAAH and NAAA have shown efficacy in preclinical models of pain, inflammation, and neurodegenerative diseases. nih.govnih.govnih.gov Given that this compound is likely a substrate for these enzymes, developing selective inhibitors that can elevate its endogenous levels could offer therapeutic benefits.
Future preclinical research will likely focus on:
Developing selective inhibitors: The design and synthesis of potent and selective inhibitors for the enzymes that degrade this compound will be a major focus.
In vivo studies: Evaluating the efficacy of these inhibitors in animal models of various diseases, such as inflammatory disorders and neuropathic pain, will be crucial.
Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates is a critical step in preclinical development.
The exploration of this compound and its associated metabolic pathways holds significant promise for the discovery of novel therapeutics for a range of human diseases.
Q & A
Q. What are the recommended synthesis routes and characterization methods for N-(2-Hydroxyethyl)octanamide?
- Methodological Answer : this compound can be synthesized via a condensation reaction between octanoyl chloride and 2-aminoethanol under anhydrous conditions. Key steps include:
- Reaction Setup : Conduct the reaction in a nitrogen atmosphere with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Characterization : Confirm structure and purity via ¹H/¹³C NMR (peaks at δ 1.2–1.6 ppm for aliphatic chains, δ 3.4–3.6 ppm for hydroxyethyl groups) and mass spectrometry (expected molecular ion [M+H]⁺ at m/z 216.2). Infrared spectroscopy (IR) can validate amide C=O stretching (~1640 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .
Q. What are the key physicochemical properties critical for experimental design?
- Methodological Answer : Prioritize the following properties:
- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) to determine optimal reaction or assay conditions.
- Melting Point : Use differential scanning calorimetry (DSC) to establish purity (sharp melting point ~85–90°C expected for crystalline forms).
- LogP : Estimate via reverse-phase HPLC or computational tools (e.g., ChemAxon) to predict membrane permeability in biological studies .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Ventilation : Ensure adequate airflow (≥0.5 m/s) to prevent vapor accumulation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways .
Q. Which analytical techniques are most effective for assessing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; monitor UV absorbance at 210 nm.
- TLC : Employ silica plates with ethyl acetate/hexane (1:1) to track reaction progress (Rf ≈ 0.4).
- Elemental Analysis : Validate elemental composition (C: ~64.1%, H: ~10.4%, N: ~6.5%) to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test PPARα modulation using luciferase reporter gene assays in HepG2 cells. Dose-response curves (0.1–100 µM) can determine EC₅₀ values.
- In Vivo Models : Administer orally (10–50 mg/kg) to rodent models of metabolic syndrome; monitor lipid profiles via LC-MS/MS.
- Controls : Include known PPARα agonists (e.g., fenofibrate) and vehicle controls to validate specificity .
Q. How should contradictory data in purity assessments (e.g., HPLC vs. NMR) be resolved?
- Methodological Answer :
- Cross-Validation : Repeat HPLC with alternative detectors (e.g., ELSD for non-UV-active impurities).
- 2D NMR (HSQC, HMBC) : Identify unexpected peaks (e.g., residual solvents or byproducts).
- Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in solid samples .
Q. What strategies optimize HPLC conditions for separating this compound from structurally similar byproducts?
- Methodological Answer :
- Column Selection : Use a polar-embedded stationary phase (e.g., Waters XBridge BEH C18) to enhance resolution of hydroxylated analogs.
- Gradient Elution : Adjust from 50% to 90% acetonitrile over 20 min to separate compounds with minor polarity differences.
- Temperature Effects : Increase column temperature (40–60°C) to reduce retention time variability .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation via HPLC and IR (e.g., hydrolysis of amide bonds).
- Light Sensitivity : Expose to UV light (300–400 nm) and monitor photodegradation products using LC-MS.
- Recommendations : Store in amber vials at -20°C under argon to prevent oxidation and moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
